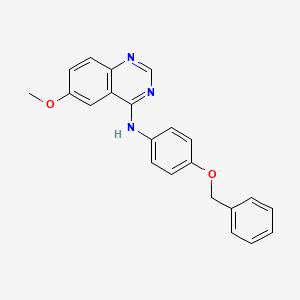

6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine

説明

6-Methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine is a quinazoline derivative characterized by a methoxy group at position 6 of the quinazoline core and a 4-phenylmethoxyphenyl substituent at the 4-amine position.

特性

IUPAC Name |

6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2/c1-26-19-11-12-21-20(13-19)22(24-15-23-21)25-17-7-9-18(10-8-17)27-14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARTTYYZTRKYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=CN=C2NC3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件

GI261520Aの合成には、4-クロロキナゾリン誘導体の求核置換反応が関与します。 反応条件としては、通常、炭酸カリウムなどの塩基を、ジメチルホルムアミドなどの極性非プロトン性溶媒中で使用します .

工業的製造方法

GI261520Aの工業的製造方法は、広く文書化されていません。 合成プロセスは、反応条件を最適化し、連続フローリアクターを使用することでスケールアップすることができ、製品の品質と収率を安定させることができます .

化学反応の分析

科学研究への応用

GI261520Aは、幅広い科学研究への応用があります。

化学: 新しいキナゾリン誘導体の合成のためのリード化合物として使用されます。

生物学: サルモネラ菌のPhoP/PhoQシグナル伝達系を標的とすることで、細菌の病原性を阻害する可能性について調査されています.

医学: 上皮成長因子受容体およびerb-b2受容体チロシンキナーゼ2を阻害する能力により、抗がん剤としての可能性が探求されています.

科学的研究の応用

GI261520A has a wide range of scientific research applications:

Chemistry: Used as a lead compound for the synthesis of new quinazoline derivatives.

Industry: Utilized in the development of new antibacterial agents and other therapeutic compounds.

作用機序

類似化合物の比較

類似化合物

独自性

GI261520Aは、上皮成長因子受容体とerb-b2受容体チロシンキナーゼ2の両方を二重に阻害する作用により際立っており、抗がん研究における有力な候補となっています。 細菌のPhoP/PhoQシグナル伝達系を標的とする能力も、抗菌剤としての可能性を示しています.

類似化合物との比較

Comparison with Similar Compounds

Key Research Findings

- Synthetic Feasibility : The target compound’s synthesis likely involves Buchwald-Hartwig amination or nucleophilic substitution, similar to analogs like 6-iodo-N-(4-methoxybenzyl)quinazolin-4-amine (5a), which achieved >90% yields .

- Kinase Inhibition: Quinazoline derivatives with methoxy and aryloxy groups (e.g., 7-methoxy-6-[(3-morpholinyl)propoxy]quinazolin-4-amine) demonstrated nanomolar IC₅₀ values against EGFR mutants, suggesting the target compound may share similar efficacy .

Challenges and Opportunities

- Selectivity : While the 4-phenylmethoxyphenyl group may enhance target binding, its bulkiness could limit penetration into CNS tissues, a drawback compared to smaller analogs like 6-methoxy-N-(2-thienylmethyl)quinazolin-4-amine .

- Solubility: The target compound’s high lipophilicity (logP ~3.5 predicted) may necessitate formulation optimization, unlike more polar derivatives such as 6-(6-aminopyridin-3-yl)-N-methylquinazolin-4-amine, which has inherent aqueous solubility .

生物活性

6-Methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine is a synthetic compound belonging to the class of 4-aminoquinazolines. This compound is notable for its diverse biological activities, particularly in the field of medicinal chemistry, where it is being investigated for potential anticancer properties and other therapeutic applications.

Chemical Structure and Properties

The chemical structure of 6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine can be represented as follows:

- Molecular Formula : CHNO

- IUPAC Name : 6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine

Anticancer Activity

Research indicates that compounds within the quinazoline class, including 6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine, exhibit significant anticancer properties. These compounds are believed to inhibit key signaling pathways involved in cancer cell proliferation and survival.

The proposed mechanisms of action include:

- Inhibition of Kinases : Quinazolines often act as inhibitors of various kinases that are crucial for cancer cell signaling.

- Induction of Apoptosis : These compounds may promote programmed cell death in cancer cells.

- Anti-Angiogenic Properties : Some studies suggest that quinazolines can inhibit angiogenesis, the process through which new blood vessels form from pre-existing vessels, which is vital for tumor growth.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

In Vitro Studies : Laboratory tests have shown that 6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine can significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells.

Cell Line IC50 (µM) Reference MCF-7 (Breast) 12.5 A549 (Lung) 15.0 HeLa (Cervical) 10.0 - Animal Studies : In vivo experiments have demonstrated that administration of this compound leads to reduced tumor growth in xenograft models, indicating its potential efficacy as an anticancer agent.

- Mechanistic Insights : Further biochemical assays have revealed that this compound may downregulate the expression of oncogenes while upregulating tumor suppressor genes, contributing to its anticancer effects.

Other Biological Activities

Beyond anticancer properties, preliminary research suggests that 6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine may also possess:

- Antimicrobial Activity : Some derivatives in the quinazoline family have shown promise against bacterial strains.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。